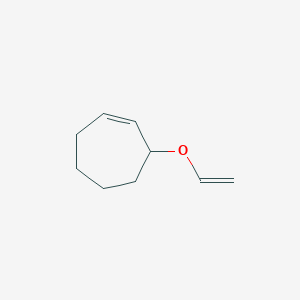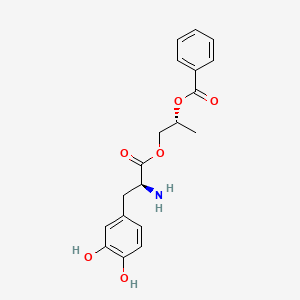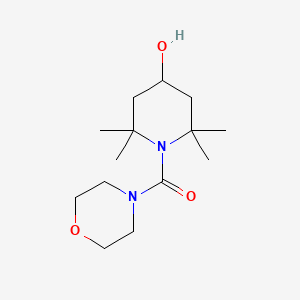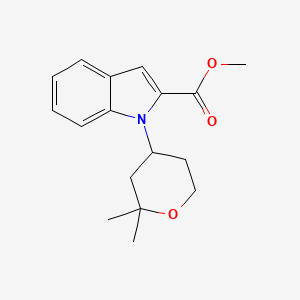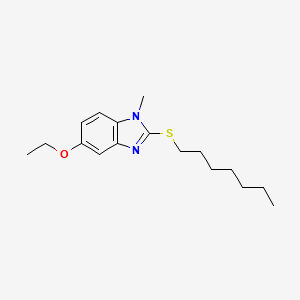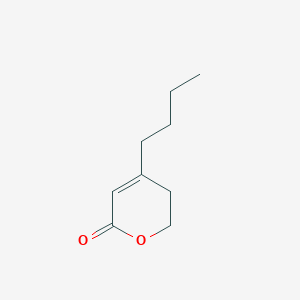
4,4'-Bis-diathylamino-azobenzol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis-diathylamino-azobenzol, also known as 4,4’-Bis(diethylamino)azobenzene, is an organic compound with the chemical formula C₁₈H₂₄N₄. It is a member of the azobenzene family, characterized by the presence of two phenyl rings connected by an azo group (N=N) and substituted with diethylamino groups at the para positions. This compound is known for its vibrant color and is commonly used as a dye.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis-diathylamino-azobenzol typically involves the diazotization of 4,4’-diaminobenzene followed by coupling with diethylamine. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
Diazotization: 4,4’-diaminobenzene is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with diethylamine to form the desired azobenzene compound.
Industrial Production Methods
In industrial settings, the production of 4,4’-Bis-diathylamino-azobenzol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4,4’-Bis-diathylamino-azobenzol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Hydrazo compounds.
Substitution: Various substituted azobenzene derivatives depending on the reagents used.
科学的研究の応用
4,4’-Bis-diathylamino-azobenzol has a wide range of applications in scientific research:
Chemistry: Used as a dye and a photoswitchable molecule in photochemistry studies.
Biology: Employed in the study of protein-ligand interactions and as a probe in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the manufacturing of textiles, plastics, and other materials requiring stable and vibrant dyes.
作用機序
The mechanism of action of 4,4’-Bis-diathylamino-azobenzol involves its ability to undergo reversible photoisomerization between the trans and cis forms upon exposure to light. This property makes it useful in applications where light-induced changes in molecular structure are required. The molecular targets and pathways involved include interactions with light-sensitive proteins and other biomolecules, leading to changes in their activity or conformation.
類似化合物との比較
Similar Compounds
4,4’-Bis(dimethylamino)azobenzene: Similar in structure but with dimethylamino groups instead of diethylamino groups.
4,4’-Dinitroazobenzene: Contains nitro groups instead of amino groups, leading to different chemical properties.
4,4’-Diaminoazobenzene: Lacks the alkyl groups on the amino substituents, affecting its solubility and reactivity.
Uniqueness
4,4’-Bis-diathylamino-azobenzol is unique due to its specific substitution pattern, which imparts distinct photochemical properties and makes it particularly useful in applications requiring precise control over molecular switching and dye stability.
特性
CAS番号 |
3588-91-8 |
|---|---|
分子式 |
C20H28N4 |
分子量 |
324.5 g/mol |
IUPAC名 |
4-[[4-(diethylamino)phenyl]diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C20H28N4/c1-5-23(6-2)19-13-9-17(10-14-19)21-22-18-11-15-20(16-12-18)24(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChIキー |
ULWJZUJIVQSWSQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


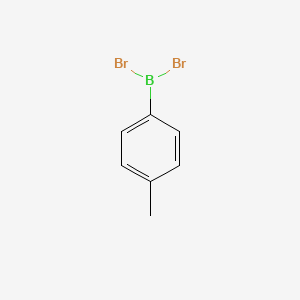
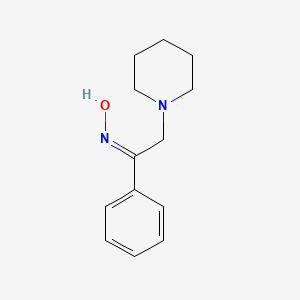
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14140586.png)
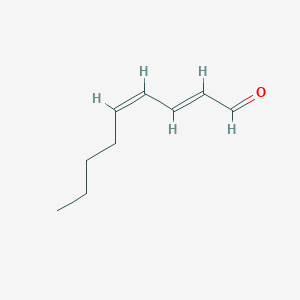
![4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14140610.png)
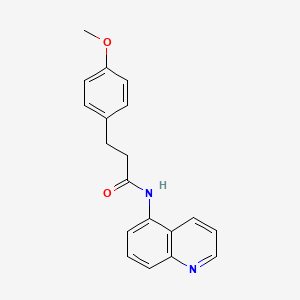
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)
